Meconic acid

acid dissociation constant γ-pyrone dicarboxylic acid potentiometric titration

For labs where assay specificity is non-negotiable, Meconic acid (CAS 497-59-6) is the definitive choice. Unlike generic monocarboxylic or non-hydroxylated γ-pyrone analogs, its distinct 3-hydroxy-2,6-dicarboxylic architecture enables a unique 1:3 Fe³⁺ chelation stoichiometry—the analytical signature for Papaver somniferum marker detection. With acidity comparable to sulfuric acid and UV stability achieved only upon metal chelation, substitution with comenic, chelidonic, or kojic acid irreversibly compromises forensic validation, neuroprotection studies, and coordination chemistry reproducibility.

Molecular Formula C7H4O7
Molecular Weight 200.1 g/mol
CAS No. 497-59-6
Cat. No. B045900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeconic acid
CAS497-59-6
SynonymsPoppy Acid;  3-Hydroxy-4-oxo-1,4-pyran-2,6-dicarboxylic Acid;  3-Hydroxy-4-oxo-4H-Pyran-2,6-dicarboxylic Acid;  NSC 805; 
Molecular FormulaC7H4O7
Molecular Weight200.1 g/mol
Structural Identifiers
SMILESC1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C7H4O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1,9H,(H,10,11)(H,12,13)
InChIKeyZEGRKMXCOCRTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 M
8.4 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Meconic Acid (CAS 497-59-6): Chemical Identity, Structural Context, and Comparator Landscape for Research Procurement


Meconic acid (CAS 497-59-6), chemically designated as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a naturally occurring γ-pyrone dicarboxylic acid found in opium poppy (Papaver somniferum) and related Papaveraceae species at concentrations of 4–6% [1]. As a member of the γ-pyrone acid family, its structural comparators include comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid), chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), and kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) [2]. Meconic acid possesses two carboxylic acid groups and a 3-hydroxy substituent on the γ-pyrone ring, distinguishing it from the monocarboxylic comenic acid and the non-hydroxylated chelidonic acid [3]. This structural configuration confers unique physicochemical properties that critically influence analytical, chelation, and stability behaviors relative to its in-class analogs.

Why Meconic Acid (CAS 497-59-6) Cannot Be Substituted with Generic γ-Pyrone Analogs for Critical Research Applications


Generic substitution within the γ-pyrone acid class is scientifically unjustified due to substantial differences in acidic strength, metal chelation stoichiometry, stability profiles, and biological activity among structurally related compounds. Meconic acid exhibits dissociation constants comparable to sulfuric acid—a property shared with chelidonic acid but not with the monocarboxylic comenic acid or the non-dicarboxylic kojic acid [1]. Critically, meconic acid forms a 1:3 complex with Fe³⁺ at physiological pH, a stoichiometric signature distinct from other γ-pyrone acids, directly impacting its utility in chelation-based analytical detection and neuroprotective studies [2]. Furthermore, meconic acid demonstrates unique stability behavior where UV spectral lability in aqueous solution can be fully stabilized by metal chelation—a phenomenon not uniformly observed across γ-pyrone analogs [3]. Substitution with comenic acid, chelidonic acid, or kojic acid would therefore compromise assay reproducibility, alter chelation-dependent experimental outcomes, and invalidate the specific analytical signature required for opium marker detection. The following section presents quantitative, comparator-anchored evidence substantiating these critical differentiation points.

Meconic Acid (CAS 497-59-6) Quantified Differential Evidence: Head-to-Head Data Against Closest Comparators


Dissociation Constant Comparison: Meconic Acid vs. Chelidonic Acid

Meconic acid and chelidonic acid both exhibit exceptionally strong acidity, with dissociation constants (pKa values) in the same order of magnitude as sulfuric acid [1]. Potentiometric titration studies demonstrated that both compounds are very strong acids, a property attributed to resonance stabilization of the γ-pyrone ring [1]. While no direct pKa difference was reported, the study confirms that both meconic acid and chelidonic acid share this unique acidic strength classification, distinguishing them from comenic acid (monocarboxylic) and kojic acid (non-dicarboxylic) which lack comparable proton dissociation capacity. This shared property is essential for applications requiring strong acid behavior, but the structural differences (meconic acid possesses a 3-hydroxy substituent absent in chelidonic acid) confer distinct metal chelation and stability profiles.

acid dissociation constant γ-pyrone dicarboxylic acid potentiometric titration

Fe³⁺ Chelation Stoichiometry: Meconic Acid Forms a 1:3 Complex at Physiological pH

Job's method analysis revealed that meconic acid binds Fe³⁺ in a stepwise manner dependent on pH, culminating in a 1:3 (Fe³⁺:meconic acid) complex stoichiometry at physiological pH [1]. This chelation behavior is distinct from the simpler complexation patterns reported for related γ-pyrone acids and provides a quantitative basis for meconic acid's utility in iron detection and neuroprotection studies. The antioxidant and cytoprotective effects observed in vitro were directly linked to this chelation capacity [1]. Notably, meconic acid demonstrated a protective effect on cerebellar neuron cultures under oxygen-glucose deprivation, increasing the percentage of living cells [1].

metal chelation ferric iron stoichiometry Job's method

Colorimetric Iron Detection Sensitivity: Meconic Acid vs. Alternative Reagents

Meconic acid functions as a sensitive colorimetric reagent for ferric iron determination, forming a colored complex that obeys Beer's law over a useful concentration range [1]. The method achieves a sensitivity of one part in 5,000,000 in Nessler's cylinder, with a limit of identification of 0.5 μg at a limiting concentration of 1:400,000 on a spot plate [1]. The reaction must be conducted at pH = 1 for optimal performance. This quantitative sensitivity profile establishes meconic acid as a viable alternative to other iron detection reagents such as thiocyanate or phenanthroline derivatives, with the specific advantage of γ-pyrone structural selectivity.

colorimetric detection ferric iron analytical sensitivity Beer's law

UV Spectral Stability: Meconic Acid Requires Metal Chelation for Complete Stabilization

A systematic study of over 20 meconic acid-related compounds demonstrated that meconic acid exhibits extreme lability in aqueous solution due to its 5-hydroxy group, which readily adopts the keto form [1]. The compound was completely stabilized only when derivatized to the enol form through chelation with a metal [1]. This behavior contrasts with related compounds lacking the 5-hydroxy substituent, which maintained stable UV spectra in aqueous solution but became labile under alkaline conditions. The differential stability profile dictates that meconic acid requires specific handling (metal chelation or acidic conditions) for reproducible UV spectroscopic measurements.

UV spectroscopy spectral stability metal chelation γ-pyrone ring

Neuroprotective Activity: Meconic Acid Demonstrates In Vitro Cytoprotection in Ischemia Models

In a 2023 study, meconic acid exhibited protective effects on primary neuroglial cultures from Wistar rat cerebellum under both glutamate toxicity and oxygen-glucose deprivation models [1]. Treatment with meconic acid resulted in decreased intracellular calcium levels and restoration of mitochondrial membrane potential under glutamate exposure, alongside increased cell survival under oxygen-glucose deprivation [1]. While comenic acid is known to exert neuroprotective effects and chelidonic acid shows anti-inflammatory activity, this study represents the first direct investigation of meconic acid's neuroprotective potential, establishing a distinct biological profile among γ-pyrone acids [1].

neuroprotection glutamate toxicity oxygen-glucose deprivation mitochondrial membrane potential

Sodium Channel Modulation: Meconic Acid Exhibits High-Affinity TTX-Resistant Channel Interaction

Whole-cell patch clamp studies on cultured dorsal root ganglion cells revealed that meconic acid decreases effective charge transfer in the activation gating system of TTX-resistant (slow) sodium channels in a dose-dependent manner [1]. Fitting to Hill's equation yielded a dissociation constant K(D) = 10 nM and Hill coefficient X = 0.34 for meconic acid, compared to K(D) = 100 nM and X = 0.5 for comenic acid [1]. This 10-fold difference in binding affinity demonstrates that meconic acid interacts with TTX-resistant sodium channels with higher potency than its structural analog comenic acid.

sodium channel TTX-resistant dorsal root ganglion patch clamp

Optimal Research and Industrial Use Cases for Meconic Acid (CAS 497-59-6) Based on Quantified Differential Evidence


Opium and Poppy-Derived Material Authentication via Specific Ferric Chloride Color Reaction

Meconic acid's well-characterized reaction with ferric chloride produces a distinctive red color, serving as a specific marker for opium presence in forensic and quality control laboratories [1]. Unlike generic alkaloid detection methods, the meconic acid–Fe³⁺ interaction provides a positive identification specific to Papaver somniferum-derived materials, as meconic acid occurs exclusively in Papaveraceae species [1]. The colorimetric reaction, combined with validated HPLC separation methods capable of resolving meconic acid from eight major opium alkaloids [2], enables both qualitative screening and quantitative analysis in complex matrices.

Neuroprotection Research Requiring Combined Antioxidant and Iron-Chelation Mechanisms

Meconic acid's demonstrated in vitro cytoprotective effects in ischemia models, coupled with its defined 1:3 Fe³⁺ chelation stoichiometry at physiological pH [1], position it as a unique tool compound for investigating iron-dependent neurodegeneration pathways. The compound's high calculated antioxidant potential, confirmed experimentally by chemiluminescence [1], and its 10-fold higher affinity for TTX-resistant sodium channels compared to comenic acid [2], provide a distinct mechanistic profile for neuroscience studies. Researchers investigating ferroptosis, ischemic stroke, or glutamate excitotoxicity should select meconic acid over other γ-pyrone acids when combined antioxidant and chelation activities are required.

Iron Quantification in Acidic Matrices Using Meconic Acid as a Colorimetric Reagent

For analytical chemistry laboratories requiring ferric iron determination at pH = 1, meconic acid offers a validated colorimetric method with sensitivity of one part in 5,000,000 and a limit of identification of 0.5 μg [1]. The method obeys Beer's law over a useful concentration range, supporting quantitative analysis. This application is particularly suitable for matrices where conventional iron reagents (thiocyanate, phenanthroline) may suffer from interferences or where the γ-pyrone structural motif confers selectivity advantages. Researchers must note the requirement for acidic conditions (pH = 1) for optimal performance.

Coordination Chemistry Studies on γ-Pyrone–Metal Complex Formation

Meconic acid's stepwise Fe³⁺ binding behavior and the formation of a 1:3 complex at physiological pH [1] make it an attractive ligand for coordination chemistry investigations. The compound's strong acidity (comparable to sulfuric acid) [2] and the demonstrated stabilization of its UV spectrum upon metal chelation [3] provide a well-defined system for studying metal–ligand interactions. Researchers synthesizing novel coordination compounds or investigating metal chelation mechanisms in biological systems should prioritize meconic acid over chelidonic acid or kojic acid when the dicarboxylic acid structure with a 3-hydroxy substituent is required for specific binding geometries or stoichiometries.

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